molecular formula C21H18N4O4S B3216384 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171743-86-4

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B3216384
CAS No.: 1171743-86-4
M. Wt: 422.5 g/mol
InChI Key: DXQROSVEUCUIGR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzothiazole core linked to a substituted pyrazole and a dihydrobenzo[d][1,4]dioxine-carboxamide moiety. The methoxy group at the 6-position of the benzothiazole and the methyl group on the pyrazole likely influence solubility and metabolic stability, while the dihydrobenzo[d][1,4]dioxine-carboxamide fragment may contribute to target binding affinity .

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)13-3-6-16-17(10-13)29-8-7-28-16)25(24-12)21-22-15-5-4-14(27-2)11-18(15)30-21/h3-6,9-11H,7-8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQROSVEUCUIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a benzo[d]dioxine component. The presence of these functional groups is believed to contribute to its biological activity.

Target Interactions

Research indicates that this compound may interact with various biological targets. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is critical in the treatment of neurodegenerative diseases like Alzheimer's. By inhibiting AChE, the compound can enhance cholinergic transmission, thereby improving cognitive functions.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, some studies suggest that this compound may influence amyloid beta (Aβ) aggregation , which is a hallmark of Alzheimer's pathology. By reducing Aβ aggregation, the compound could potentially mitigate neurotoxicity associated with Alzheimer's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells such as HeLa and MDA-MB-468 .

CompoundCell LineIC50 (nM)
Compound 6HCT-1580–200
Compound 7HeLa100
N-(6-methoxybenzothiazol)MDA-MB-231<100

Anti-inflammatory Effects

In addition to its anticancer properties, research suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazole derivatives:

  • Thiazole Derivatives as Anticancer Agents : A study reported numerous thiazole derivatives exhibiting potent anticancer activity with IC50 values ranging from 0.29 to 1.48 μM against multiple cancer cell lines .
  • Inhibition of Enzymatic Activity : Another study focused on thiazole derivatives' ability to inhibit Pin1, a promising target in cancer therapy. Compounds showed low micromolar IC50 values against Pin1 .
  • Neuroprotective Effects : Research has indicated that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, such as benzothiazole, pyrazole, or benzodioxine moieties. Below is a comparative analysis with key compounds from the provided evidence and other literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Potential Target/Activity References
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzothiazole + Pyrazole + Benzodioxine 6-Methoxy on benzothiazole, 3-methyl on pyrazole Kinase inhibition (hypothetical)
N-(2,6-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine Quinoline + Pyrazole Dichlorobenzyl group, 1-methylpyrazole Anticancer (EGFR inhibition)
N-(2,6-dichlorophenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Thiazole + Pyrimidine + Piperazine Hydroxyethyl-piperazine, dichlorophenyl Anti-inflammatory (JAK/STAT pathway)

Key Findings :

Benzothiazole vs. Quinoline/Thiazole Cores: The benzothiazole in the target compound may confer better metabolic stability compared to quinoline-based analogs (e.g., N-(2,6-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine), which are prone to oxidative degradation . Thiazole-containing compounds (e.g., N-(2,6-dichlorophenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)...) often exhibit stronger binding to kinase ATP pockets due to hydrogen-bonding interactions, but the target compound’s benzodioxine-carboxamide may enhance selectivity for non-kinase targets.

The 3-methyl pyrazole substituent in the target compound may reduce off-target interactions compared to unsubstituted pyrazoles in other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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